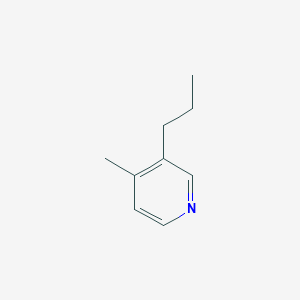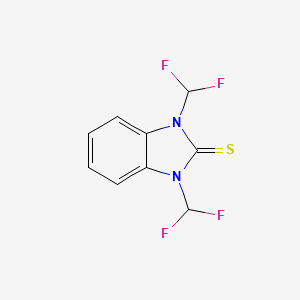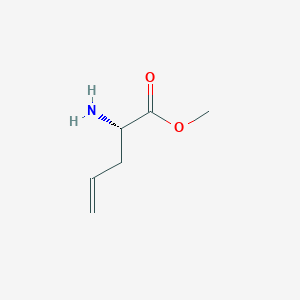
Triethanolamine palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine palmitate is an ester formed from the reaction of triethanolamine and palmitic acid. It is commonly used in the formulation of cosmetics and personal care products due to its surfactant and emulsifying properties. This compound helps in stabilizing emulsions and improving the texture and consistency of various products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine palmitate is synthesized through the esterification of triethanolamine with palmitic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or hypophosphorous acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160°C, under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of methyl palmitate with triethanolamine. This process is catalyzed by a heterogeneous catalyst, such as calcium-aluminum hydrotalcite, which is more environmentally friendly compared to traditional homogeneous catalysts like sodium methoxide . The reaction is conducted at 170°C under vacuum conditions to achieve high conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethanolamine and palmitic acid.
Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or ketones.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents, such as acyl chlorides, to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Hydrolysis: Triethanolamine and palmitic acid.
Oxidation: Aldehydes or ketones derived from triethanolamine.
Substitution: Various esters depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
Triethanolamine palmitate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of cell culture media and other biological preparations to enhance stability and consistency.
Medicine: Incorporated into topical formulations for its emulsifying properties, improving the delivery and efficacy of active pharmaceutical ingredients.
Wirkmechanismus
Triethanolamine palmitate acts primarily as a surfactant and emulsifier. As a surfactant, it lowers the interfacial tension between different phases, such as oil and water, preventing separation and promoting the formation of stable emulsions. The hydroxyl groups in triethanolamine can form hydrogen bonds with water molecules, while the long hydrocarbon chain of palmitic acid interacts with oil phases, thus stabilizing the emulsion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine palmitate: Similar in structure but contains two hydroxyl groups instead of three.
Monoethanolamine palmitate: Contains only one hydroxyl group.
Triethanolamine stearate: Similar structure but with stearic acid instead of palmitic acid.
Uniqueness
Triethanolamine palmitate is unique due to its three hydroxyl groups, which provide enhanced emulsifying properties compared to diethanolamine and monoethanolamine derivatives. Additionally, the use of palmitic acid gives it a specific hydrophobic character that is beneficial in stabilizing emulsions in various formulations .
Eigenschaften
CAS-Nummer |
49719-60-0 |
|---|---|
Molekularformel |
C22H47NO5 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
hexadecanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;8-4-1-7(2-5-9)3-6-10/h2-15H2,1H3,(H,17,18);8-10H,1-6H2 |
InChI-Schlüssel |
WYVGZXIHGGQSQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CO)[NH+](CCO)CCO |
Key on ui other cas no. |
49719-60-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)
